Perfluoro-3,7-dimethyl-1-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-3,7-dimethyl-1-octanol is a fluorinated alcohol with the molecular formula C10H3F19O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,7-dimethyl-1-octanol typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 3,7-dimethyl-1-octanol in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of hydrogen fluoride and ensure the efficient conversion of the starting material to the perfluorinated product. The reaction conditions typically include temperatures ranging from -20°C to 0°C and the use of nickel or steel electrodes .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-3,7-dimethyl-1-octanol is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Substitution: Strong nucleophiles such as sodium amide (NaNH2) under high temperatures and pressures.
Major Products Formed
Oxidation: Perfluoro-3,7-dimethyl-1-octanoic acid
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Scientific Research Applications
Perfluoro-3,7-dimethyl-1-octanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluoro-3,7-dimethyl-1-octanol is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail repels water and oil, while the hydroxyl group can form hydrogen bonds with other molecules. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-1-octanol
- Perfluoro-2-methyl-1-octanol
- Perfluoro-3,6-dioxa-4-methyl-7-octanol
Uniqueness
Perfluoro-3,7-dimethyl-1-octanol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency. Additionally, its high thermal stability and resistance to chemical reactions make it suitable for use in harsh environments .
Biological Activity
Perfluoro-3,7-dimethyl-1-octanol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and interactions with biological systems.
Chemical Structure and Properties
This compound is part of the larger family of perfluoroalkyl substances (PFAS), which are known for their water and oil repellent properties. The presence of fluorine atoms in its structure contributes to its stability and resistance to degradation. This compound's structure can significantly influence its biological activity, particularly its interaction with cellular components.
Cytotoxicity
Research indicates that perfluoro compounds can exhibit varying degrees of cytotoxicity. A study evaluating the cytotoxic effects of several monoterpenes, including 3,7-dimethyl-1-octanol, found that at concentrations ranging from 31.25 to 500 µg/mL, there were no significant cytotoxic effects observed in Artemia Salina and hemolysis tests . This suggests a relatively low toxicity profile for this compound in these specific assays.
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various in vitro assays measuring radical scavenging abilities. The results demonstrated that this compound exhibits antioxidant properties by scavenging free radicals in a concentration-dependent manner. However, its activity was found to be less potent than that of standard antioxidants like Trolox . This suggests potential applications in formulations aimed at reducing oxidative stress.
Interaction with Thyroid Hormones
Perfluorinated compounds have been shown to interact with thyroid hormone transport proteins. A study indicated that certain PFAS could disrupt thyroid hormone levels by competing for binding sites on transport proteins like transthyretin (TTR). Although specific data on this compound were not detailed, the structural similarities suggest it may exhibit comparable interactions .
In Vitro Studies
A comprehensive study tested 56 PFAS compounds across various human cell types to assess their biological activity. It was found that while many compounds showed no effect, certain PFAS demonstrated cell-specific activities. This highlights the need for further investigation into the specific biological pathways affected by this compound and similar compounds .
Risk Assessments
Risk assessments related to PFAS exposure have identified potential health risks associated with these compounds. For instance, perfluorooctanoate (PFOA) and perfluorooctane sulfonate (PFOS) have been linked to increased serum cholesterol levels and immune system effects in animal studies . While direct evidence for this compound is limited, these findings raise concerns regarding the long-term exposure to fluorinated compounds.
Data Tables
Properties
Molecular Formula |
C10HF21O |
---|---|
Molecular Weight |
536.08 g/mol |
IUPAC Name |
1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H |
InChI Key |
BZPYGJLVVCRAAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.